
ブセチン
概要
説明
エファプロキサルナトリウムは、ヘモグロビンのアロステリック修飾剤の合成化合物です。主にヘモグロビンの酸素結合親和性を低下させることにより、低酸素組織の酸素化を促進するために使用されます。 この化合物は、腫瘍組織の酸素レベルを高めることで、がん治療における放射線療法の有効性を高める可能性について調査されています .
科学的研究の応用
Pharmacological Applications
Bucetin has been primarily recognized for its analgesic and antipyretic effects. It is structurally similar to phenacetin, another analgesic that has faced scrutiny due to safety concerns. Despite its withdrawal, studies have explored its mechanisms of action and potential therapeutic uses:
- Analgesic Properties : Bucetin has been investigated for its ability to relieve pain through central nervous system mechanisms. Its efficacy as a pain reliever makes it a candidate for further research in pain management therapies .
- Antipyretic Effects : As an antipyretic, bucetin has been studied for its ability to reduce fever, which is particularly relevant in treating infections or inflammatory conditions .
Analytical Chemistry Applications
Bucetin's chemical properties have made it a subject of interest in analytical chemistry, particularly in the context of drug analysis and quality control:
- Capillary Electrophoresis (CE) : Recent studies have highlighted the use of CE for the detection and quantification of bucetin alongside other synthetic drugs in various formulations. CE offers advantages such as rapid analysis times and minimal sample requirements, making it suitable for routine drug testing .
- Chiral Separations : Bucetin's enantiomers can be separated using advanced chromatographic techniques. This is crucial for assessing the enantiomeric purity of bucetin, which is important in pharmacological applications where different enantiomers may exhibit varying biological activities .
Case Study 1: Detection in Herbal Medicines
A study conducted by Cheng et al. (2001) utilized CE coupled with mass spectrometry to analyze herbal medicines for adulterants, including bucetin. The study demonstrated that CE-MS could effectively identify bucetin among other compounds, highlighting its role in ensuring the safety and authenticity of herbal products .
Case Study 2: Synthesis and Hydrolysis Kinetics
Research by El-Faham et al. (2020) focused on the synthesis of ester prodrugs of bucetin and their hydrolysis kinetics. This study provided insights into improving the bioavailability of bucetin through prodrug formulations, potentially enhancing its therapeutic effectiveness .
作用機序
エファプロキサルナトリウムは、ヘモグロビン四量体に非共有結合的に結合することで作用を発揮します。この結合は、ヘモグロビンの酸素結合親和性を低下させ、それにより低酸素組織の酸素化を促進します。 組織の酸素化の増加は、腫瘍の放射線抵抗性を低下させ、放射線療法の有効性を高める可能性があります .
類似化合物の比較
エファプロキサルナトリウムは、ベザフィブラートなどの他のヘモグロビンのアロステリック修飾剤に似ています。ヘモグロビンの酸素結合親和性を有意に低下させ、低酸素組織の酸素化を促進する能力は、エファプロキサルナトリウム特有のものです。その他の類似化合物には、以下が含まれます。
ベザフィブラート: ヘモグロビンのアロステリック修飾剤としても作用する脂質低下剤。
生化学分析
Biochemical Properties
It is known to be similar to phenacetin , which interacts with various enzymes and proteins in the body
Cellular Effects
It is known that Bucetin was withdrawn due to renal toxicity , suggesting that it may have had adverse effects on kidney cells
Molecular Mechanism
It is known to be chemically similar to phenacetin , which suggests that it may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
化学反応の分析
エファプロキサルナトリウムは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素が添加されるもので、酸化物の生成につながる場合が多いです。
還元: この反応は、化合物から酸素が除去されるか、水素が添加されるものです。
科学研究アプリケーション
エファプロキサルナトリウムには、いくつかの科学研究アプリケーションがあります。
類似化合物との比較
Efaproxiral sodium is similar to other allosteric modifiers of hemoglobin, such as bezafibrate. it is unique in its ability to significantly decrease the oxygen-binding affinity of hemoglobin and enhance the oxygenation of hypoxic tissues. Other similar compounds include:
Bezafibrate: A lipid-lowering agent that also acts as an allosteric modifier of hemoglobin.
RSR13: Another allosteric modifier of hemoglobin that has been investigated for its potential to enhance the efficacy of radiation therapy
生物活性
Bucetin, chemically known as 3-Hydroxybutanamide, is an analgesic and antipyretic compound that has garnered attention for its biological activity, particularly its interaction with matrix metalloproteinases (MMPs). Despite its initial therapeutic promise, bucetin was withdrawn from the market due to significant safety concerns, including renal toxicity and potential carcinogenic effects. This article explores the biological activity of bucetin, focusing on its mechanism of action, pharmacokinetics, case studies, and relevant research findings.
Target of Action: Bucetin primarily targets matrix metalloproteinases (MMPs), which are a group of enzymes involved in the breakdown of extracellular matrix components. The inhibition of MMPs by bucetin can lead to alterations in tissue remodeling and disease progression.
Mode of Action: The compound exerts its effects through the inhibition of MMPs, which may have implications for conditions characterized by excessive tissue remodeling, such as cancer and inflammatory diseases. The biochemical pathways affected by bucetin include those related to inflammation and tissue repair.
Pharmacokinetics: Bucetin's pharmacokinetic profile indicates that it undergoes metabolism primarily in the liver. A notable metabolic pathway involves the formation of 4-ethoxyaniline, a metabolite associated with nephrotoxicity. Studies have shown that differences in the rates of deacylation by microsomal enzymes contribute to this toxicological profile .
Safety Profile
Despite its analgesic properties, bucetin's safety profile is concerning. It was withdrawn from clinical use in Germany in 1986 due to reports of renal toxicity and potential carcinogenic effects. The renal toxicity is attributed to the formation of harmful metabolites during its metabolism .
Research Findings
Recent studies have highlighted various aspects of bucetin's biological activity:
- Inhibition of MMPs: Bucetin has been shown to inhibit MMP-2 and MMP-9 activities, which are crucial in cancer metastasis and tissue remodeling processes. This inhibition can potentially slow down tumor progression in certain cancer models.
- Case Studies: Clinical observations have noted that patients treated with bucetin for pain management reported varying degrees of efficacy; however, adverse effects related to kidney function were significant enough to warrant discontinuation of use. For example, a retrospective analysis indicated that patients using bucetin experienced increased serum creatinine levels compared to those on alternative analgesics .
Data Table: Summary of Biological Activities
Activity | Description | Research Findings |
---|---|---|
Analgesic Effect | Provides pain relief through central nervous system modulation | Effective in reducing pain in clinical settings |
Antipyretic Effect | Reduces fever by acting on hypothalamic heat-regulating centers | Demonstrated efficacy in lowering body temperature |
MMP Inhibition | Inhibits MMP-2 and MMP-9 involved in tissue remodeling | Linked to reduced tumor metastasis in preclinical models |
Renal Toxicity | Associated with nephrotoxic metabolites (e.g., 4-ethoxyaniline) | Significant adverse effects led to market withdrawal |
Carcinogenic Potential | Concerns raised regarding long-term use and potential cancer risk | Withdrawn from market due to carcinogenicity concerns |
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWQASKBFCRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020721 | |
Record name | 3-Hydroxy-4-butyrophenetidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-57-4, 156674-10-1, 156674-11-2 | |
Record name | Bucetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucetin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bucetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bucetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N-(4-ethoxyphenyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-4-butyrophenetidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bucetin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCETIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCETIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。